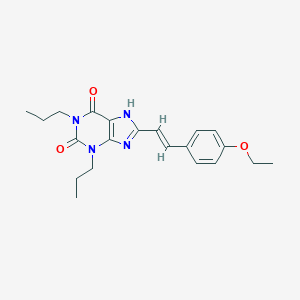
6-Methyl-2-pyridinecarboxaldehyde
Vue d'ensemble
Description
6-Methyl-2-pyridinecarboxaldehyde is an organic compound with the molecular formula C7H7NO. It is a derivative of pyridine, where a methyl group is attached to the sixth position and an aldehyde group is attached to the second position of the pyridine ring.
Mécanisme D'action
Target of Action
It is known to be an organic intermediate used in laboratory organic synthesis and chemical pharmaceutical research .
Mode of Action
6-Methyl-2-pyridinecarboxaldehyde can undergo condensation with primary amines to form Schiff bases . These Schiff bases can act as bidentate ligands, similar to 2,2’-bipyridine and 1,10-phenanthroline, and form complexes with transition metals .
Biochemical Pathways
It is used in the synthesis of compounds that exhibit anticonvulsant properties .
Action Environment
Analyse Biochimique
Biochemical Properties
It has been used in the synthesis of 1-(10-cyano- and -10-bromo-5H-dibenzo[a,d]cyclohepten-5-yl)-4-[(arylmethylene)amino]piperazines . These compounds exhibit anticonvulsant properties .
Molecular Mechanism
It is known to be involved in the synthesis of certain compounds with anticonvulsant properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Methyl-2-pyridinecarboxaldehyde can be synthesized through a multi-step process starting from 2,6-dimethylpyridine. The synthesis involves the following steps :
Oxidation: 2,6-dimethylpyridine is oxidized using hydrogen peroxide in the presence of acetic acid to form 2-methyl-6-pyridinecarboxylic acid.
Reduction: The carboxylic acid is then reduced to 2-methyl-6-pyridinemethanol.
Oxidation: Finally, the alcohol is oxidized using manganese dioxide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Analyse Des Réactions Chimiques
6-Methyl-2-pyridinecarboxaldehyde undergoes various chemical reactions, including oxidation, reduction, and condensation reactions .
Types of Reactions
Oxidation: The aldehyde group can be oxidized to form 6-methyl-2-pyridinecarboxylic acid.
Reduction: The aldehyde group can be reduced to form 6-methyl-2-pyridinemethanol.
Condensation: It can undergo condensation reactions with primary amines to form Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and manganese dioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Condensation: Primary amines under acidic or basic conditions.
Major Products Formed
Oxidation: 6-Methyl-2-pyridinecarboxylic acid.
Reduction: 6-Methyl-2-pyridinemethanol.
Condensation: Schiff bases with various primary amines.
Applications De Recherche Scientifique
6-Methyl-2-pyridinecarboxaldehyde has several applications in scientific research :
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and coordination complexes.
Biology: It is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It has been investigated for its anticonvulsant properties and potential therapeutic applications.
Industry: It is used in the production of fine chemicals and as an intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
6-Methyl-2-pyridinecarboxaldehyde can be compared with other pyridinecarboxaldehyde derivatives :
2-Pyridinecarboxaldehyde: Lacks the methyl group at the sixth position, making it less sterically hindered.
3-Pyridinecarboxaldehyde: The aldehyde group is attached to the third position, altering its reactivity and properties.
4-Pyridinecarboxaldehyde: The aldehyde group is attached to the fourth position, resulting in different chemical behavior.
The presence of the methyl group in this compound makes it unique in terms of steric and electronic effects, influencing its reactivity and applications.
Propriétés
IUPAC Name |
6-methylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-6-3-2-4-7(5-9)8-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHISYUZBWDSPQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061530 | |
| Record name | 6-Methyl-2-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark yellow crystalline solid; mp = 31-33 deg C; [Sigma-Aldrich MSDS] | |
| Record name | 6-Methyl-2-pyridinecarboxaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20122 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1122-72-1 | |
| Record name | 6-Methyl-2-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-2-pyridinecarboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methyl-2-pyridinecarboxaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8954 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyridinecarboxaldehyde, 6-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Methyl-2-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methylpyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.055 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-METHYL-2-PYRIDINECARBOXALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RNR5L79R2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-Methyl-2-pyridinecarboxaldehyde contribute to the synthesis of compounds with catalytic applications?
A1: this compound serves as a valuable building block in synthesizing Schiff base ligands. These ligands, formed through condensation reactions with amines, exhibit notable catalytic properties when combined with metal catalysts. For instance, research demonstrates that di-nitrogen Schiff base ligands derived from this compound and 4-methylaniline significantly enhance the selectivity of methyltrioxorhenium (MTO)-catalyzed olefin epoxidation []. The presence of the methyl group at the 6-position of the pyridine ring in these ligands plays a crucial role in influencing their coordination capacity and, consequently, their impact on the catalytic process.
Q2: What is the significance of the methyl group's position in derivatives of this compound for their coordination behavior?
A2: The position of the methyl group in derivatives of this compound significantly affects their coordination behavior with metal ions. Studies have shown that substitution at the 6-position of the pyridine ring can hinder the formation of peroxo-bridged dicopper(II) complexes []. This steric effect highlights the importance of the methyl group's location in influencing the ligand's ability to coordinate with metal centers and dictate the resulting complex's structure and properties.
Q3: Can you provide details about the analytical techniques used to characterize and quantify compounds derived from this compound?
A3: Various analytical techniques are employed to characterize and quantify compounds incorporating this compound. In the synthesis of mixed-ligand cyanonitrosyl complexes of chromium(I), characterization methods include elemental analysis, room temperature magnetic measurements, electron spin resonance, and infrared spectral studies []. These techniques provide valuable information about the elemental composition, magnetic properties, electronic structure, and functional groups present in the synthesized complexes. Additionally, high-performance liquid chromatography (HPLC) serves as a powerful tool for quantifying isoniazid after derivatization with this compound []. This method allows for the separation and determination of isoniazid in pharmaceutical preparations, highlighting the analytical versatility of this compound derivatives in pharmaceutical analysis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B119917.png)


![(8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B119928.png)




![2-[Carboxymethyl(methylamino)amino]acetic acid](/img/structure/B119939.png)


![(S)-N-[3-(3-Fluoro-4-iodo-phenyl)-2-oxo-oxazolidin-5-ylmethyl]-acetamide](/img/structure/B119945.png)


